4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound that belongs to the class of 1,2,4-oxadiazoles. . The presence of the 4-chlorophenyl group and the aniline moiety in its structure makes it a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with cyanogen bromide, followed by the reaction with aniline under acidic conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline can be compared with other similar compounds in the 1,2,4-oxadiazole class:
1,2,3-Oxadiazole: Similar structure but different regioisomeric form, leading to different chemical properties and biological activities.
1,2,5-Oxadiazole: Another regioisomer with distinct applications in materials science and medicinal chemistry.
1,3,4-Oxadiazole: Known for its use in the development of high-energy materials and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10ClN3O |
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Molecular Weight |
271.7 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C14H10ClN3O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,16H2 |
InChI Key |
LVRLWMIKICRPFE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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